N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
Overview
Description
N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
Novel methodologies in synthetic chemistry have been developed using compounds structurally related to N-(2-methyl-2-propen-1-yl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. For instance, the design and synthesis of triazole-based quinoline and coumarin compounds using Cu(I)-catalyzed cycloaddition reactions showcase the compound's versatility in creating complex molecules with potential biological activity (Paul et al., 2019). Additionally, the creation of oxazole derivatives through various synthetic routes, including intramolecular cyclization of functionalized enamides, demonstrates the compound's role in the synthesis of heterocyclic structures with diverse applications (Kumar et al., 2012).
Biological Interaction Studies
The interaction of related compounds with biological molecules has been explored, revealing insights into potential therapeutic applications. Research on the binding interaction of coumarin and quinoline compounds with serum albumins highlights their pharmacokinetic properties and potential as drug candidates (Paul et al., 2019). Similarly, studies on the antimicrobial activity of substituted 1,2,3-triazoles demonstrate the compound's utility in developing new antimicrobial agents (Holla et al., 2005).
Material Science and Catalysis
The compound and its derivatives find applications in material science and catalysis, contributing to the development of new materials and catalytic processes. The synthesis and characterization of new N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds have been studied for their potential in various chemical transformations (Saeed et al., 2014).
Photocatalytic and Electrochemical Properties
Investigations into the photocatalytic and electrochemical properties of compounds based on this compound reveal their potential in environmental and energy-related applications. For example, octamolybdate complexes constructed with a related ligand have shown promising results in electrocatalysis and photocatalysis, indicating the compound's role in sustainable chemical processes (Li et al., 2020).
Properties
IUPAC Name |
N-(2-methylprop-2-enyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(2)9-20-18(22)14-10-24-16(21-14)11-23-15-7-3-5-13-6-4-8-19-17(13)15/h3-8,10H,1,9,11H2,2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMNHCFLUQEBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1=COC(=N1)COC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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